1-(1-Cyclopropylethyl)urea
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Overview
Description
1-(1-Cyclopropylethyl)urea is an organic compound with the molecular formula C6H12N2O It is a derivative of urea, where one of the nitrogen atoms is substituted with a 1-cyclopropylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Cyclopropylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 1-cyclopropylethylamine with an isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of phosgene-free methods to ensure safety and environmental compliance. One such method includes the reaction of 1-cyclopropylethylamine with potassium isocyanate in water, which is a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-(1-Cyclopropylethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylethyl)urea involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1-[(1S)-1-cyclopropylethyl]urea: This compound has a benzyl group instead of a hydrogen atom on the nitrogen.
N-Phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound has a phenylsulfonamido group attached to the cyclopropane ring
Uniqueness
1-(1-Cyclopropylethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group provides steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclopropylethylurea |
InChI |
InChI=1S/C6H12N2O/c1-4(5-2-3-5)8-6(7)9/h4-5H,2-3H2,1H3,(H3,7,8,9) |
InChI Key |
ALVRDJSKGZLKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC(=O)N |
Origin of Product |
United States |
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